BMS-345541

概要

説明

BMS-345541 free base is a selective inhibitor of IKK-1 and IKK-2 with IC50 values of 4μM and 0.3μM, respectively . IKK is also known as nuclear factor kappa-B kinase subunit inhibitor and is involved in cytokine-activated intracellular signaling pathways .

Molecular Structure Analysis

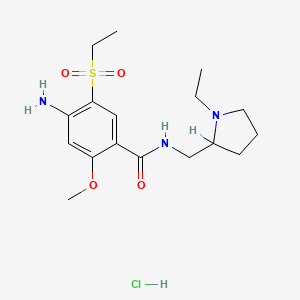

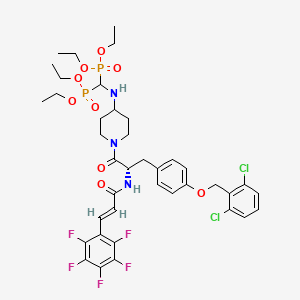

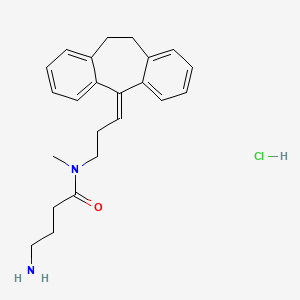

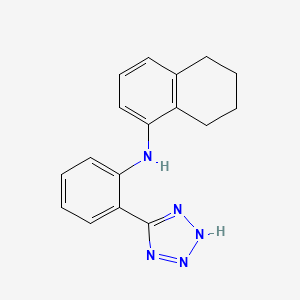

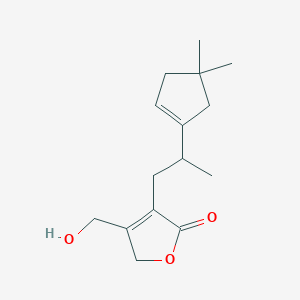

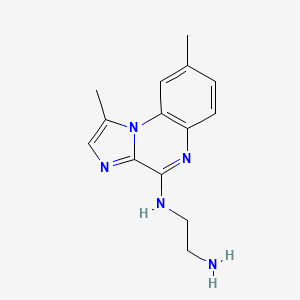

The molecular formula of this compound free base is C14H17N5 . Its exact mass is 255.15 and its molecular weight is 255.320 .Chemical Reactions Analysis

This compound free base is known to inhibit IKK-1 and IKK-2, which are involved in cytokine-activated intracellular signaling pathways .In Vivo

In vivo studies of BMS-345541 free base have been conducted in mice, rats, and rabbits. These studies have been used to assess the effects of tyrosine kinase inhibition on various physiological processes, including the immune system, cardiovascular system, and nervous system.

In Vitro

In vitro studies of BMS-345541 free base have been conducted in cultured cells and tissue samples. These studies have been used to assess the effects of tyrosine kinase inhibition on cellular processes, such as cell proliferation, cell differentiation, and gene expression.

MECHANISM OF ACTION

This compound free base is a potent and selective inhibitor of the enzyme tyrosine kinase. Tyrosine kinase is an enzyme that catalyzes the transfer of phosphate groups from ATP to tyrosine residues on proteins. This compound free base binds to the tyrosine kinase active site and inhibits its activity, resulting in the inhibition of tyrosine kinase-dependent cellular processes.

BIOLOGICAL ACTIVITY

This compound free base has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, this compound free base has been shown to have anti-fungal, anti-bacterial, and anti-parasitic activities.

BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS

This compound free base has been shown to have a wide range of biochemical and physiological effects. In vivo studies have shown that this compound free base can inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, this compound free base has been shown to have a positive effect on the cardiovascular system, as well as the nervous system.

PHARMACODYNAMICS

The pharmacodynamics of this compound free base have been studied in both in vitro and in vivo studies. In vitro studies have shown that this compound free base is a potent and selective inhibitor of tyrosine kinase, and that it has a wide range of biological activities. In vivo studies have shown that this compound free base has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities.

ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS

This compound free base has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound free base is its potency and selectivity for tyrosine kinase inhibition. Additionally, this compound free base has a wide range of biological activities, making it useful for a variety of experiments. However, this compound free base is not suitable for use in experiments that require long-term inhibition of tyrosine kinase activity, as it is rapidly metabolized in vivo.

FUTURE DIRECTIONS

The use of this compound free base in scientific research is expected to continue to grow in the coming years. The compound is likely to be used in further in vivo and in vitro studies to better understand the biochemical and physiological effects of tyrosine kinase inhibition. Additionally, this compound free base may be used in further studies to assess the therapeutic potential of tyrosine kinase inhibition in the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, this compound free base may be used in further studies to assess the potential of tyrosine kinase inhibition for the treatment of neurological disorders. Finally, this compound free base may be used in further studies to develop new and improved inhibitors of tyrosine kinase.

科学的研究の応用

IκBキナーゼ(IKK)の阻害

BMS-345541は、NF-κBシグナル伝達経路において重要な役割を果たすIKKの高度に選択的な阻害剤です。酵素の異所性部位に結合することにより、this compoundはNF-κB依存性転写を効果的に阻害します。 この阻害は、NF-κBが炎症と細胞生存に関与する遺伝子の調節に関与しているため、重要です .

抗炎症作用

この化合物は、細胞モデルにおいて腫瘍壊死因子(TNF)、インターロイキン-1(IL-1)、IL-8、およびIL-6などの炎症性サイトカインの産生を阻害することが示されています。 これは、炎症が中心的な役割を果たす疾患の治療における潜在的な用途を示唆しています .

動物モデルにおける薬物動態

This compoundはマウスで優れた薬物動態を示し、治療薬へのさらなる開発の可能性を示しています。 マウスにおけるリポ多糖(LPS)へのチャレンジ後の血清TNFを用量依存的に阻害する能力は、そのin vivoでの有効性を示しています .

細胞防御システムの調節

研究によると、this compoundは細胞防御システムを調節できます。炎症カスケードに関与するCOX2とHO1の活性を影響を与えます。 この化合物のこれらの酵素に対する作用は、ストレスと炎症に対する細胞応答の管理における有用性を示唆しています .

HSP90活性調節

This compoundは、ヒートショックタンパク質HSP90に対する影響について研究されてきました。 This compoundによるIKKリン酸化の阻害は、タンパク質の折り畳みと細胞ストレスに対する保護に不可欠なHSP90活性に変化をもたらします .

抗酸化経路への関与

この化合物の抗酸化経路への影響は、Keap1-Nrf2システムとの相互作用を通じて観察されています。 この経路は、酸化ストレスに対する細胞応答に不可欠であり、this compoundの影響は、治療目的で利用できる可能性があります .

ナチュラルキラー(NK)細胞への影響

This compoundは、NK細胞によるインターフェロン-γ(IFN-γ)の産生に対する影響を調べるために使用されてきました。 IFN-γは免疫応答に不可欠であるため、この化合物のNK細胞に対する調節効果は、免疫療法とがん治療に影響を与える可能性があります .

エオタキシンとMCP-1発現への影響

この化合物は、歯肉線維芽細胞におけるエオタキシンと単球走化性タンパク質-1(MCP-1)mRNAの発現に対する影響について調査されています。 これらの分子は免疫細胞の動員に関与しており、this compoundによる発現の調節は、歯周病研究に関連する可能性があります .

作用機序

Target of Action

BMS-345541 is a highly selective inhibitor of the catalytic subunits of IκB kinase (IKK), specifically IKK-2 and IKK-1 . The IC50 values for IKK-2 and IKK-1 are approximately 0.3 μM and 4 μM, respectively . IKK plays a crucial role in the NF-κB signaling pathway, which is involved in inflammation, tumorigenesis, and cancer progression .

Mode of Action

This compound binds at an allosteric site of the IKK enzyme, thereby inhibiting its activity . This inhibition prevents the signal-inducible phosphorylation of serines 32 and 36 of IκB, which is critical in regulating the subsequent ubiquitination and proteolysis of IκB . This process releases NF-κB to promote gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . By inhibiting IKK, this compound blocks NF-κB-dependent transcription . This action has downstream effects on the production of pro-inflammatory cytokines, as this compound has been shown to inhibit lipopolysaccharide-stimulated tumor necrosis factor, interleukin-1, interleukin-8, and interleukin-6 in THP-1 cells .

Pharmacokinetics

It is soluble in DMSO , but insoluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting IKK and subsequently blocking NF-κB-dependent transcription, this compound reduces the production of pro-inflammatory cytokines . This results in anti-inflammatory and radiosensitizing effects . In addition, this compound has been shown to play a role in arresting bone erosion in certain animal models .

Safety and Hazards

BMS-345541 free base is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact, it is recommended to rinse the mouth with water, wash off with soap and plenty of water, and seek medical attention .

特性

IUPAC Name |

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPFQEBFYXJZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196216 | |

| Record name | BMS-345541 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

445430-58-0 | |

| Record name | N1-(1,8-Dimethylimidazo[1,2-a]quinoxalin-4-yl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445430-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS-345541 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0445430580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-345541 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-345541 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26SU0NEF5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。